NU-7031
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4-morpholin-4-ylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-10-2-3-13-11(8-10)12(9-14(16)19-13)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDWCBYLFYRZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nu 7031: a Potent Chemical Probe for Dna Pk Inhibition
Classification and Inhibitory Potency of NU-7031 as a DNA-PK Antagonist
This compound is recognized as a potent inhibitor of DNA-PK. medkoo.comtargetmol.comtargetmol.com While specific detailed data on the classification and precise inhibitory potency (such as IC50 values) of this compound itself are less extensively reported compared to its analog NU7026 in the provided search results, it is consistently described as a potent DNA-PK inhibitor with potential anticancer activity. medkoo.comtargetmol.comtargetmol.com DNA-PK inhibitors, including those structurally related to this compound, are generally classified based on their mechanism of action, often targeting the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs).
Structural Analogies and Distinctions within the Chromenone-Based DNA-PK Inhibitor Family (e.g., NU7026, NU7107, NU7199, NU7200)
This compound belongs to a family of chromenone-based compounds developed as DNA-PK inhibitors. researchgate.netnih.govresearchgate.net This family includes notable analogs such as NU7026, NU7107, NU7199, and NU7200. researchgate.netnih.govresearchgate.net These compounds share a core chromen-4-one (or a related benzopyranone) structure but differ in their substituents, particularly on the heterocyclic ring attached to the chromenone core.
NU7026 (2-(morpholin-4-yl)-benzo[H]chromen-4-one) is a well-characterized ATP-competitive inhibitor of DNA-PK. tocris.commedchemexpress.com It exhibits selectivity over other PIKK family enzymes like PI3K, ATM, and ATR, although it does show some inhibition of PI3K at higher concentrations. tocris.commedchemexpress.com
Structural modifications in analogs like NU7107, NU7199, and NU7200 were explored to potentially improve pharmacokinetic properties or modulate inhibitory activity. researchgate.netnih.gov For instance, NU7107 is described as a bis-methylated morpholino derivative of NU7026. researchgate.netnih.gov While NU7107 was found to be significantly weaker at inhibiting DNA-PK in vitro compared to NU7026, its synthesis demonstrated that pharmacokinetic properties could be modulated through appropriate substitution. nih.gov The chemical structures of NU7026, NU7031, NU7107, NU7199, and NU7200 highlight the variations in their side chains and core structures within this inhibitor family. nih.govresearchgate.net this compound itself is described as 4-(morpholin-4-yl)-6-methoxy-1-benzopyran-2-one, indicating a variation in the core ring system (a benzopyran-2-one) and the presence of a methoxy (B1213986) group, distinguishing it structurally from the benzo[H]chromen-4-one core of NU7026 and other analogs mentioned. nih.gov
A table summarizing the structures and some properties of these related inhibitors is presented below:
| Compound | Core Structure Variant | Key Substituents | Reported DNA-PK IC₅₀ | PubChem CID |
| This compound | 1-benzopyran-2-one | 4-morpholinyl, 6-methoxy | Not readily available in search results | 79105-88-7 |
| NU7026 | benzo[H]chromen-4-one | 2-morpholin-4-yl | 0.23 µM tocris.commedchemexpress.com | 9860529 tocris.comciteab.comfishersci.ptharvard.edu |
| NU7107 | benzo[H]chromen-4-one | Bis-methylated morpholino at C-2 and C-6 | >10 µM (compared to NU7026) nih.gov | 11415324 invivochem.cn |
| NU7199 | benzo[H]chromen-4-one | 2-[bis-(2-hydroxyethyl)-amino] | Not readily available in search results | 59335361 invivochem.cn |
| NU7200 | benzo[H]chromen-4-one | 2-[2-(2-hydroxyethoxy)-ethylamino] | Not readily available in search results | Not readily available in search results |
Note: IC₅₀ values can vary depending on the assay conditions.
Molecular Mechanisms of DNA-PK Catalytic Inhibition by this compound
The primary mechanism by which chromenone-based inhibitors like this compound and NU7026 inhibit DNA-PK is by interfering with its catalytic activity. DNA-PK, a serine/threonine protein kinase, is activated upon binding to DNA double-strand breaks via the Ku70/80 heterodimer. mdpi.comabcam.comnih.gov This activation involves conformational changes and autophosphorylation of DNA-PKcs. nih.govsemanticscholar.org
Competitive or Non-Competitive Binding Interactions
NU7026, a close analog of this compound, has been specifically characterized as an ATP-competitive inhibitor of DNA-PK. tocris.commedchemexpress.com This indicates that NU7026 binds to the ATP-binding site of the DNA-PK catalytic subunit, thereby competing with ATP and preventing the enzyme from catalyzing the phosphorylation of its substrates. Given the structural similarities within the chromenone family of DNA-PK inhibitors, it is likely that this compound also exerts its inhibitory effect through a similar ATP-competitive mechanism, although specific data confirming this for this compound were not explicitly found in the provided search results.
Impact on DNA-PK-Dependent Phosphorylation Cascades
Inhibition of DNA-PK by compounds like this compound disrupts the phosphorylation cascades downstream of DNA-PK activation. DNA-PK phosphorylates a variety of substrates involved in DNA repair, cell cycle control, and other cellular processes. nih.govsemanticscholar.org Key phosphorylation events mediated by DNA-PKcs include its autophosphorylation at various sites, such as the Thr-2609 cluster and Ser-2056, which are important for regulating its activity and interaction with other repair proteins. nih.govsemanticscholar.orggenetex.com
By inhibiting the catalytic activity of DNA-PK, this compound would prevent or reduce the phosphorylation of these downstream targets. This disruption impairs the efficient repair of DNA double-strand breaks via the NHEJ pathway. researchgate.netoncotarget.com The consequence of inhibiting DNA-PK-dependent phosphorylation cascades is an accumulation of unrepaired or misrepaired DNA damage, which can lead to cell cycle arrest or apoptosis, particularly in cells subjected to DNA-damaging agents like chemotherapy or radiation. researchgate.netoncotarget.comoncotarget.com Research findings on NU7026 demonstrate its ability to radiosensitize cells, which is a direct consequence of inhibiting DNA-PK-mediated DSB repair. tocris.commedchemexpress.com While direct experimental data detailing the specific phosphorylation targets affected by this compound were not extensively covered in the search results, its classification as a potent DNA-PK inhibitor implies a similar impact on the DNA-PK signaling network as observed with other inhibitors of this class.
Preclinical Efficacy Studies of Nu 7031 in Cancer Models
Modulation of DNA Damage Response (DDR) Pathways by NU-7031
Functional Consequences of DNA-PK Inhibition on ATM and ATR-Mediated Signaling
ATM and ATR are other central kinases in the DDR, responding to different types of DNA damage; ATM primarily responds to DSBs, while ATR is activated by stalled replication forks and single-stranded DNA nih.govuniversityofgalway.ie. While ATM and DNA-PK both respond to DSBs, they operate through distinct repair pathways (homologous recombination and NHEJ, respectively) universityofgalway.ie. Inhibition of DNA-PK by this compound is understood to impair the NHEJ pathway. Research on DNA-PK inhibitors, including the related compound NU-7026, suggests that inhibiting DNA-PK can influence the balance and activity of other DDR kinases like ATM and ATR, potentially leading to a reliance on alternative repair pathways or an accumulation of unrepaired DNA damage medkoo.comescholarship.orgnih.gov. Specifically, the inhibition of DNA-PK can affect the signaling downstream of ATM and ATR, as these pathways are interconnected in the broader DDR network medkoo.comescholarship.orgnih.gov. However, specific detailed research findings on the precise functional consequences of this compound's inhibition on ATM and ATR-mediated signaling pathways were not extensively detailed in the provided search results.
Influence on Cell Cycle Progression and Checkpoint Control
Cell cycle progression is tightly regulated by checkpoints that ensure the integrity of the genome before allowing cells to proceed through different phases. The DDR pathways, including those involving DNA-PK, ATM, and ATR, are intimately linked to cell cycle checkpoint control nih.gov. Activation of these kinases in response to DNA damage can trigger cell cycle arrest, providing time for repair nih.gov. Inhibition of DNA-PK by this compound is expected to impair the activation of DNA damage checkpoints that rely on functional NHEJ, particularly those responding to DSBs. This can lead to cells attempting to progress through the cell cycle with unrepaired DNA damage, which can be detrimental medkoo.com. Studies with DNA-PK inhibitors have shown an increase in G2/M arrest, suggesting an impact on cell cycle progression medkoo.comescholarship.org. While the general mechanism is understood, specific detailed data on how this compound precisely influences cell cycle progression and checkpoint control as a monotherapy was not a primary focus of the provided search results.
Anticancer Activity of this compound as a Monotherapeutic Agent in Preclinical Settings
The potential of DNA-PK inhibitors like this compound as monotherapeutic agents in cancer treatment stems from the observation that some cancer cells may be particularly reliant on the NHEJ pathway for survival or may have pre-existing DNA damage loads that become critical upon NHEJ inhibition.
Inhibition of Malignant Cell Proliferation in vitro
Inhibition of DNA-PK can lead to an accumulation of unrepaired DNA damage, which can suppress the proliferation of malignant cells. Preclinical studies evaluating the anticancer activity of this compound as a monotherapeutic agent have investigated its ability to inhibit the growth and division of cancer cells in laboratory settings genophore.comwikipedia.org. While this compound is described as having potential anticancer activity genophore.comwikipedia.org, detailed quantitative data specifically demonstrating the extent of proliferation inhibition by this compound as a single agent across various cancer cell lines was not extensively provided in the search results. Studies often focus on its role in combination therapies, particularly with radiation or other DNA-damaging agents medkoo.com.
Induction of Apoptotic Pathways in Neoplastic Cells
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. Accumulation of unrepaired DNA damage beyond a certain threshold can trigger apoptotic pathways. As a DNA-PK inhibitor, this compound can lead to persistent DSBs, which may activate the apoptotic machinery in neoplastic cells. Research on related DNA-PK inhibitors and in the context of combination therapies suggests that inhibiting DNA-PK can enhance apoptosis in cancer cells medkoo.com. However, specific detailed research findings quantifying the induction of apoptotic pathways by this compound as a monotherapeutic agent were not a prominent feature of the provided search results.
Radiosensitizing Capabilities of this compound
Enhancement of Radiation-Induced Cytotoxicity in Tumor Cells
This compound has demonstrated the ability to enhance the cytotoxic effects of radiation therapy in preclinical cancer models. Radiotherapy primarily works by inducing DNA damage, particularly double-strand breaks (DSBs), in cancer cells, leading to cell death nih.gov. The effectiveness of radiation can be limited by the ability of cancer cells to repair this damage. Inhibitors of DNA repair pathways, such as DNA-dependent protein kinase (DNA-PK), have been investigated as radiosensitizers . This compound is recognized as an ATP-competitive inhibitor of DNA-PK . By inhibiting DNA-PK, a key enzyme in the non-homologous end-joining (NHEJ) repair system, this compound impairs the cell's ability to repair radiation-induced DSBs, thus increasing the sensitivity of tumor cells to radiation researchgate.net. Studies have shown that NU-7026, a related DNA-PK inhibitor, can enhance radiosensitivity in various cancer cell lines, including prostate cancer and leukemic cells researchgate.netresearchgate.net. While direct studies specifically on this compound's enhancement of radiation-induced cytotoxicity were not extensively detailed in the provided snippets, its classification and shared mechanisms with NU-7026 suggest a similar radiosensitizing potential by targeting DNA-PK researchgate.net.
Underlying Molecular Mechanisms of Radiosensitization
The radiosensitizing effects of this compound are attributed to its influence on several molecular pathways critical for cellular response to radiation-induced damage.
Augmentation of Persistent DNA Damage
Ionizing radiation induces various types of DNA damage, with DSBs being the most lethal researchgate.net. The repair of DSBs is critical for cancer cell survival after radiation. DNA-PK is a central component of the NHEJ pathway, one of the primary mechanisms for repairing DSBs researchgate.net. By inhibiting DNA-PK, this compound is expected to impede the efficient repair of radiation-induced DSBs, leading to an accumulation of persistent DNA damage . This unrepaired damage can trigger cell cycle arrest and ultimately lead to cell death, thereby augmenting the cytotoxic effects of radiation nih.gov. Research on related DNA-PK inhibitors like NU-7026 supports this mechanism, showing inhibition of DSB repair and enhanced γH2AX foci formation, a marker of DSBs, in irradiated cells researchgate.net.
Modulation of Reactive Oxygen Species (ROS) Homeostasis
Reactive Oxygen Species (ROS) play a complex role in cancer, acting as signaling molecules at low concentrations but causing oxidative stress and damage at high levels mdpi.com. Radiotherapy can induce ROS generation, contributing to DNA damage nih.govexplorationpub.com. Cancer cells often exhibit altered ROS homeostasis and upregulate antioxidant systems to cope with elevated ROS levels and resist therapy explorationpub.comfrontiersin.org. While the direct impact of this compound on ROS homeostasis is not explicitly detailed in the provided information, modulation of ROS can influence the effectiveness of DNA-damaging agents like radiation nih.govfrontiersin.org. Strategies targeting ROS modulation are being explored to enhance anticancer therapies nih.gov. The interplay between DNA repair inhibition and ROS levels is an area of ongoing research in improving radiosensitization nih.gov.
Interplay with Hypoxia-Induced Cellular Responses
Hypoxia, or low oxygen levels, is a common feature of solid tumors and contributes to radioresistance fusfoundation.orgmdpi.com. Hypoxic conditions can activate signaling pathways, such as those involving Hypoxia-Inducible Factor-1α (HIF-1α), which promote cell survival, angiogenesis, and resistance to therapy mdpi.comnih.gov. Hypoxia can also influence DNA repair mechanisms and autophagy, further contributing to radioresistance nih.govwikipedia.org. While a direct interplay between this compound and specific hypoxia-induced cellular responses was not prominently featured in the search results concerning this compound itself, the context of radiosensitization often involves overcoming the challenges posed by the hypoxic tumor microenvironment fusfoundation.org. Inhibiting DNA repair pathways targeted by this compound could potentially counteract some of the survival advantages conferred by hypoxia researchgate.net.
Crosstalk with Autophagy Pathways in Radiosensitization
Autophagy is a cellular process involved in the degradation and recycling of cellular components wikipedia.org. Its role in cancer is complex and context-dependent; it can promote cell survival under stress but also contribute to cell death wikipedia.orgnih.govcancer.gov. Autophagy can be induced by various stressors, including hypoxia and chemotherapy, and has been implicated in conferring resistance to anticancer therapies, including radiotherapy nih.govnih.govnih.gov. The relationship between DNA repair inhibition and autophagy in the context of radiosensitization is an active area of investigation nih.gov. While specific data on this compound's crosstalk with autophagy in radiosensitization was not found, studies suggest that modulating autophagy can enhance the efficacy of DNA-damaging agents nih.gov. For instance, inhibiting autophagy has been shown to sensitize hepatocellular carcinoma cells to chemotherapy nih.gov. Given this compound's role as a DNA-PK inhibitor, its interaction with autophagy pathways could be a relevant factor in its radiosensitizing effects, potentially by influencing stress responses triggered by unrepaired DNA damage.
Chemosensitizing Properties of this compound
In addition to its radiosensitizing potential, preclinical studies suggest that this compound may also possess chemosensitizing properties, enhancing the effectiveness of various chemotherapeutic agents. Many chemotherapy drugs exert their cytotoxic effects by inducing DNA damage nih.govnih.gov. Similar to its role in radiosensitization, this compound's inhibition of DNA-PK can impair the repair of chemotherapy-induced DNA damage, leading to increased cell death researchgate.net. Studies on related DNA-PK inhibitors have shown enhanced cytotoxicity when combined with DNA-damaging chemotherapies such as cisplatin (B142131), chloroquine, and etoposide (B1684455) in various cancer cell lines, including ovarian cancer researchgate.net. The ability of this compound to interfere with DNA repair mechanisms suggests it could similarly sensitize cancer cells to a range of DNA-damaging chemotherapeutic agents researchgate.netnih.gov.
Investigation of this compound in Combination Therapeutic Strategies
Rationale and Design for Combined Radiotherapy Approaches
Preclinical studies investigating the combination of this compound and radiotherapy have typically involved in vitro experiments using various cancer cell lines and in vivo studies using xenograft models in immunodeficient mice researchgate.net. The design of these studies often includes treating cancer cells or tumors with either radiotherapy alone, this compound alone, or a combination of both. Endpoints measured include cell survival (e.g., via clonogenic survival assays), tumor growth inhibition, and assessment of DNA damage repair markers nih.gov. For instance, studies using human ovarian carcinoma cells demonstrated that NU-7026 (a related DNA-PK inhibitor) alone had minimal effect on cell survival, but when combined with radiation, cell survival was significantly reduced nih.gov.
Rationale and Design for Combined Chemotherapy Regimens
Many chemotherapy drugs exert their cytotoxic effects by inducing DNA damage, including double-strand breaks wikipedia.orgwikipedia.org. Similar to the rationale for combining this compound with radiotherapy, the basis for combining it with chemotherapy lies in DNA-PK's role in repairing this drug-induced DNA damage cancerresearchhorizons.com. By inhibiting DNA-PK, this compound can potentially prevent cancer cells from repairing the damage caused by chemotherapy agents, leading to increased cell death and overcoming mechanisms of chemoresistance cancerresearchhorizons.comnorthwestern.edu.
Preclinical studies evaluating this compound in combination with chemotherapy have explored its effects alongside various agents, including platinum-based drugs like cisplatin and topoisomerase inhibitors like etoposide and doxorubicin (B1662922) researchgate.netwikipedia.orgwikipedia.orgnih.gov. These studies often employ in vitro assays to assess the synergistic cytotoxic effects of the combination in cancer cell lines researchgate.net. In vivo studies in animal models are also conducted to evaluate the impact of the combination on tumor growth researchgate.net. The design typically involves treating cancer cells or tumor-bearing animals with single agents or the combination and measuring outcomes such as cell viability, apoptosis induction, and tumor volume changes researchgate.net. Studies have shown that DNA-PK inhibitors can enhance the cytotoxicity of agents like cisplatin and etoposide in various cancer cell lines researchgate.net.
Rationale for Combination with Other Targeted Therapeutic Agents
The rationale for combining this compound with other targeted therapeutic agents often arises from the complex network of DNA repair pathways and signaling cascades that cancer cells utilize for survival and proliferation nih.govnih.gov. DNA-PK interacts with and influences various cellular processes beyond just NHEJ, including transcription, cell cycle regulation, and potentially other DNA repair mechanisms nih.gov. Targeting DNA-PK in combination with inhibitors of other key pathways or repair mechanisms could potentially lead to more profound and synergistic anti-tumor effects by simultaneously disrupting multiple survival strategies of cancer cells semanticscholar.org.
While specific detailed preclinical studies combining this compound with a wide array of other targeted agents were not extensively detailed in the search results beyond chemotherapy and agents that induce DNA damage, the general principle involves targeting complementary vulnerabilities in cancer cells. For example, combining a DNA-PK inhibitor with an inhibitor of another DNA repair pathway, such as PARP inhibitors (e.g., Olaparib), could be explored to create synthetic lethality in certain genetic contexts wikipedia.orgnih.govguidetopharmacology.org. Similarly, combinations with inhibitors targeting signaling pathways frequently dysregulated in cancer (e.g., PI3K/Akt/mTOR pathway inhibitors) could be investigated to exploit the interplay between DNA repair and these survival pathways researchgate.netnih.gov. The design of such preclinical studies would involve assessing the combined effects on cancer cell growth and survival, DNA damage accumulation, and pathway signaling in relevant cancer models researchgate.net.
Research Methodologies for Investigating Nu 7031
In Vitro Cellular Models and Assays
In vitro studies provide a controlled environment to examine the direct effects of NU-7031 on various cell types. These models are essential for elucidating the compound's mechanism of action and its impact on cellular processes.
Utilization of Diverse Cancer Cell Lines and Primary Cell Cultures
Research on this compound and other DNA-PK inhibitors frequently utilizes diverse cancer cell lines to assess their effects across different cancer types researchgate.netnibn.go.jp. Cancer cell lines are well-established models that offer reproducibility and ease of manipulation. Additionally, primary cell cultures, derived directly from patient tissues, are increasingly employed as they can better represent the heterogeneity and characteristics of in vivo tumors, providing a more physiologically relevant model for evaluating potential therapeutic agents nih.govnih.goveppendorf.comscielo.org.mx. The use of both established cell lines and primary cultures allows for a comprehensive evaluation of this compound's effects in various genetic and cellular contexts.
Assessment of Cellular Proliferation and Viability (e.g., Colony Formation Assays, MTS/MTT assays)
Cellular proliferation and viability assays are fundamental to determining the impact of this compound on cell growth and survival. Assays such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are colorimetric methods that measure the metabolic activity of viable cells, providing a quantitative assessment of cell viability sigmaaldrich.compromega.comnih.govabcam.com. These assays rely on the reduction of tetrazolium salts into colored formazan (B1609692) products by metabolically active cells sigmaaldrich.comnih.govabcam.com. Colony formation assays, another common method, assess the ability of single cells to proliferate and form colonies, providing insight into the long-term reproductive viability of cells following treatment nih.gov. Studies using these assays can demonstrate the extent to which this compound inhibits the proliferation or reduces the viability of cancer cells, particularly when used alone or in combination with DNA-damaging agents.
Characterization of DNA Damage and Repair Kinetics (e.g., Comet Assay, γH2AX Immunofluorescence)
Given that this compound is a DNA-PK inhibitor involved in DNA repair, characterizing DNA damage and repair kinetics is a critical research area. The Comet assay (also known as single-cell gel electrophoresis) is a sensitive technique used to detect DNA strand breaks and alkali-labile sites in individual cells mdpi.comnih.govresearchgate.net. It measures the migration of damaged DNA fragments in an electric field, creating a "comet" shape whose tail length and intensity are indicative of the level of DNA damage mdpi.com.
Immunofluorescence staining for γH2AX is another widely used method to assess DNA double-strand breaks (DSBs) mdpi.comnih.govnih.gov. Phosphorylation of the histone variant H2AX at serine 139 (forming γH2AX) occurs rapidly at the sites of DSBs and is a key event in the recruitment of DNA repair proteins mdpi.comnih.gov. Detecting and quantifying γH2AX foci within the nucleus provides a visual representation and quantitative measure of DSBs mdpi.comnih.govresearchgate.net. By employing these techniques, researchers can investigate how this compound influences the induction and repair of DNA damage, particularly in the presence of other DNA-damaging agents. For example, studies might show an increase in residual DSBs (indicated by γH2AX foci or Comet tails) in cells treated with a combination of a DNA-damaging agent and this compound compared to the DNA-damaging agent alone, demonstrating the inhibition of DNA repair by this compound.
Analysis of Cell Cycle Distribution and Apoptosis Induction (e.g., Flow Cytometry, Caspase Assays)
Analyzing cell cycle distribution and apoptosis induction is essential for understanding how this compound affects cell fate. Flow cytometry is a powerful tool used to analyze various cellular properties, including DNA content, which allows for the determination of the proportion of cells in different phases of the cell cycle (G1, S, G2/M) scielo.brnih.govresearchgate.net. Alterations in cell cycle distribution, such as arrest at specific checkpoints, can indicate the cellular response to DNA damage or targeted therapy nih.gov.
Flow cytometry can also be used to detect apoptosis through various methods, such as Annexin V staining (which identifies externalized phosphatidylserine, an early apoptotic marker) or by analyzing the sub-G1 population (representing fragmented DNA in late apoptotic cells) researchgate.netnih.gov. Caspase assays measure the activity of caspases, a family of proteases that play a central role in the execution phase of apoptosis nih.govplos.org. Increased caspase activity is a hallmark of apoptosis induction nih.govplos.org. By analyzing cell cycle profiles and apoptotic markers using flow cytometry and caspase assays, researchers can determine if this compound induces cell cycle arrest or triggers programmed cell death, either alone or in combination with other treatments.
Evaluation of Protein Expression and Phosphorylation Status (e.g., Western Blotting, Immunoprecipitation)
Western blotting and immunoprecipitation are key techniques for evaluating the expression levels and phosphorylation status of specific proteins involved in the DNA damage response and other cellular pathways affected by this compound. Western blotting allows for the separation of proteins by size and their subsequent detection using specific antibodies, providing information on protein abundance scielo.brbio-rad-antibodies.combiorxiv.orgmdpi.com. Immunoprecipitation involves using an antibody to isolate a specific protein or protein complex from a cell lysate, which can then be analyzed by Western blotting to study protein-protein interactions or post-translational modifications like phosphorylation bio-rad-antibodies.combiorxiv.orgmdpi.comnih.gov.
Since this compound inhibits DNA-PK, which is a kinase, examining the phosphorylation status of DNA-PK substrates and other relevant proteins is crucial nih.govpeerj.com. Changes in protein phosphorylation can indicate the activity of kinases or phosphatases and the activation or inactivation of signaling pathways. For instance, Western blotting with antibodies specific for phosphorylated proteins can reveal how this compound affects the phosphorylation of DNA-PKcs or its downstream targets, providing direct evidence of its inhibitory activity bio-rad-antibodies.commdpi.compeerj.com.
Transcriptomic Analysis (e.g., RT-qPCR, RNA-Seq) for Gene Expression Profiling
Transcriptomic analysis techniques, such as reverse transcription quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-Seq), are used to profile gene expression changes in cells treated with this compound. RT-qPCR is a sensitive method for quantifying the expression of specific genes by measuring the amount of their corresponding mRNA transcripts scielo.brnih.govbiocompare.comcore.ac.uk. RNA-Seq, on the other hand, provides a comprehensive, genome-wide view of gene expression, allowing for the identification of novel transcripts and alternative splicing events, in addition to quantifying known gene expression levels nih.govbiocompare.comrna-seqblog.comnih.gov.
By analyzing the transcriptome, researchers can identify which genes are upregulated or downregulated in response to this compound treatment. This can provide insights into the cellular pathways affected by the compound, such as those involved in DNA repair, cell cycle control, or apoptosis peerj.com. Comparing gene expression profiles in treated versus untreated cells can help to elucidate the broader cellular response to DNA-PK inhibition by this compound.
Here is an example of how data might be presented from a hypothetical study investigating the effect of this compound on cell viability in a specific cancer cell line using an MTS assay:
| Treatment Group | Average Absorbance (490 nm) | Standard Deviation | Percentage Viability (%) |
| Control (Untreated) | 1.250 | 0.050 | 100.0 |
| This compound (1 µM) | 1.180 | 0.045 | 94.4 |
| This compound (5 µM) | 0.950 | 0.060 | 76.0 |
| This compound (10 µM) | 0.600 | 0.055 | 48.0 |
| DNA-Damaging Agent (X µM) | 0.800 | 0.070 | 64.0 |
| Agent + this compound (10 µM) | 0.300 | 0.040 | 24.0 |
Note: This table presents hypothetical data for illustrative purposes based on typical experimental outcomes in cell viability assays.
This hypothetical data table illustrates how increasing concentrations of this compound can lead to a dose-dependent decrease in cell viability. Furthermore, it shows how combining this compound with a hypothetical DNA-damaging agent can result in a greater reduction in viability compared to either treatment alone, suggesting a synergistic effect consistent with DNA-PK inhibition impairing DNA repair.
Another example could involve presenting data from a γH2AX immunofluorescence study:
| Treatment Group | Average Number of γH2AX Foci per Nucleus (4 hours post-treatment) | Standard Deviation |
| Control (Untreated) | 0.5 | 0.2 |
| DNA-Damaging Agent (Y µM) | 8.2 | 1.5 |
| Agent + this compound (Z µM) | 15.5 | 2.1 |
Note: This table presents hypothetical data for illustrative purposes based on typical experimental outcomes in γH2AX immunofluorescence assays.
This hypothetical data demonstrates that while a DNA-damaging agent induces a significant increase in γH2AX foci (indicating DSBs), the addition of this compound leads to an even higher number of foci, suggesting that this compound inhibits the repair of these DSBs.
Investigations into Subcellular Localization and Molecular Interactions (e.g., Immunofluorescence, Co-immunoprecipitation)
Investigating the subcellular localization of a compound like this compound and its molecular interactions is crucial for understanding its mechanism of action. Techniques such as immunofluorescence and co-immunoprecipitation are standard tools in this area. Immunofluorescence allows for the visualization of the compound or proteins it interacts with within different cellular compartments mdpi.com. This can reveal where this compound primarily acts within the cell. For instance, studies on other proteins have utilized immunofluorescence to show nuclear or cytoplasmic localization mdpi.comconicet.gov.arnih.gov.
Co-immunoprecipitation, on the other hand, is used to identify protein-protein interactions conicet.gov.arnih.gov. By using an antibody to pull down a protein of interest (potentially one that interacts with this compound or is part of the DNA-PK complex), researchers can determine if other proteins are bound to it. This method has been applied in various studies to demonstrate molecular associations conicet.gov.arnih.gov. While specific detailed findings on this compound's subcellular localization via immunofluorescence or its direct protein interactions via co-immunoprecipitation were not extensively detailed in the search results, these techniques are fundamental for such investigations into compounds targeting intracellular proteins like DNA-PK. The principle involves lysing cells, using an antibody to isolate a target protein, and then analyzing the precipitated complex for interacting partners using techniques like Western blotting conicet.gov.ar.
Studies of Autophagy Induction and Flux (e.g., LC3B, p62 monitoring)
Autophagy, a cellular degradation process, is often studied in the context of cancer and its response to therapeutics. Monitoring key proteins like LC3B and p62 (also known as SQSTM1) is a common method to assess autophagy induction and flux researchgate.netscience.govnrct.go.thresearchgate.net. An increase in the lipidated form of LC3 (LC3-II) and a decrease in p62 levels typically indicate increased autophagic flux, where cellular components are being efficiently degraded researchgate.netresearchgate.net. Conversely, an accumulation of both LC3-II and p62 can suggest a blockage in autophagic flux, often at the stage of autophagosome-lysosome fusion researchgate.netscience.gov.
Research on other compounds has demonstrated the use of these markers. For example, studies investigating Ganoderma lucidum polysaccharide (GLP) in colorectal cancer cells showed that GLP induced autophagy initiation, evidenced by enhanced LC3-II levels and GFP-LC3 puncta. However, a marked increase in p62 expression suggested a blockage of autophagic flux, which was further supported by experiments showing impaired autophagosome and lysosome fusion researchgate.net. Similarly, studies related to neferine (B1663666) have also monitored cleaved caspase-3, LC3B, and p62 to assess cellular processes like apoptosis and autophagy nrct.go.th. While the direct impact of this compound on autophagy as measured by LC3B and p62 was not explicitly detailed in the provided snippets, these markers are standard for evaluating the autophagic pathway in cellular studies of potential therapeutic agents.
In Vivo Preclinical Animal Models
In vivo preclinical animal models are indispensable for evaluating the efficacy and pharmacokinetics of potential therapeutic agents like this compound in a complex biological system frontiersin.org. These models provide insights into how the compound behaves in a living organism, its impact on tumor growth, and its interaction with other treatments.
Selection and Characterization of Immunodeficient Mouse Strains (e.g., Nude/nu, SCID, NSG mice)
Immunodeficient mouse strains are frequently used in cancer research to allow for the engraftment of human cancer cells or tissues without rejection by the host immune system researchgate.netmdpi.comoncotarget.comacs.orgaacrjournals.org. Common strains include:
Nude (nu/nu) mice: These mice are athymic, meaning they lack a functional thymus and are deficient in T cell maturation. This makes them suitable for xenograft models using human cancer cells acs.orgaacrjournals.orgresearchgate.net.
SCID (Severe Combined Immunodeficiency) mice: These mice have a more profound immunodeficiency, lacking both functional T and B lymphocytes. This allows for the engraftment of a wider range of human tissues and cells researchgate.netmdpi.comoncotarget.com.
NSG (NOD scid gamma) mice: These mice have a deficiency in T, B, and NK cells, as well as exhibiting several cytokine signaling deficiencies. This makes them even more permissive to engraftment of human cells and tissues, including hematopoietic stem cells, allowing for the development of "humanized" mouse models.
The selection of a specific immunodeficient strain depends on the type of cancer being studied and the research question. For example, SCID mice have been used to establish xenograft models of subcutaneous submillimeter HT-29 colorectal cancer tumors researchgate.netmdpi.com. Nude mice have been utilized in studies evaluating the efficacy of various compounds in inhibiting tumor growth in xenograft models acs.orgaacrjournals.orgresearchgate.net. The characterization of these strains involves verifying their immunodeficiency status to ensure successful engraftment and minimize host-versus-graft responses.
Establishment and Maintenance of Xenograft and Allograft Tumor Models (e.g., Subcutaneous, Orthotopic, Metastatic)
Xenograft models, involving the transplantation of human cancer cells or tissues into immunodeficient mice, are widely used to study tumor biology and evaluate therapeutic efficacy researchgate.netmdpi.comoncotarget.comacs.orgaacrjournals.orgresearchgate.netnih.gov. Allograft models, using cancer cells from the same species as the host (e.g., mouse cancer cells in mice), are useful for studying the interaction between the tumor and a functional immune system.
Common methods for establishing these models include:
Subcutaneous implantation: Cancer cells or tissue fragments are injected or surgically implanted under the skin, typically on the flank of the mouse researchgate.netmdpi.comacs.orgaacrjournals.org. This is a relatively simple method that allows for easy monitoring of tumor growth researchgate.netmdpi.com.
Orthotopic implantation: Cancer cells are implanted directly into the corresponding organ from which the cancer originated (e.g., breast cancer cells into the mammary fat pad). This method can better mimic the tumor's natural microenvironment and metastatic potential mdpi.com.
Metastatic models: These models aim to simulate the spread of cancer to distant sites. This can be achieved by injecting cancer cells intravenously, intrasplenically, or directly into other organs, depending on the desired metastatic site mdpi.com.
Maintaining these models involves monitoring the health of the animals, observing tumor growth, and administering treatments according to the study design. Tumor size is often measured regularly using calipers acs.org.
Quantitative Measurement of Tumor Growth Inhibition and Regression
Quantitative measurement of tumor growth is a primary endpoint in preclinical in vivo studies evaluating the efficacy of this compound or other anti-cancer agents. This typically involves:
Caliper measurements: Measuring two perpendicular diameters of the subcutaneous tumor using calipers at regular intervals. Tumor volume can then be calculated using standard formulas (e.g., Volume = (length × width²) / 2) acs.org.
Tumor weight: At the end of the study, tumors are excised and weighed acs.org.
Imaging techniques: Non-invasive imaging modalities such as bioluminescence imaging (BLI), fluorescence imaging, or magnetic resonance imaging (MRI) can be used to monitor tumor growth and response to treatment, especially in orthotopic or metastatic models researchgate.netmdpi.commdpi.com.
Tumor growth inhibition is calculated by comparing the growth rate or final tumor size in the treated group versus the control group acs.orgmdpi.com. Tumor regression refers to a decrease in tumor size. Studies on various compounds in xenograft models have reported significant inhibition of tumor growth acs.orgaacrjournals.orgmdpi.com. For example, one study showed that a specific compound significantly suppressed the growth of B16-F10 melanoma tumors in mice, with a median time to reach doubled tumor size of 10 days in treated animals compared to controls mdpi.com. Another study using a combination therapy in a TNBC model reported significantly smaller tumor volumes compared to single-agent treatment nih.gov.
Here is an example of how tumor growth inhibition data might be presented:
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Percentage Growth Inhibition |
| Control | X | Y | 0% |
| This compound | X | Z | [(Y-Z) / (Y-X)] * 100% |
Note: This is a hypothetical table structure based on common practices in tumor growth studies. Specific data for this compound would be required to populate it.
Future Directions and Unexplored Avenues in Nu 7031 Research
Elucidation of Novel Molecular Targets and Off-Target Effects
While NU-7031 is recognized as a DNA-PK inhibitor, a comprehensive understanding of its complete molecular target profile is crucial for both maximizing its therapeutic potential and mitigating unintended consequences. Research into novel molecular targets could reveal additional pathways influenced by this compound, potentially uncovering synergistic interactions with other therapeutic agents or identifying new indications.
Investigation of this compound in Non-Cancerous Pathological Contexts (e.g., aging, neurodegeneration)
Given the critical role of DNA repair pathways, particularly the DNA-PK-mediated non-homologous end joining (NHEJ) pathway, in maintaining genomic integrity, inhibiting this pathway could have implications in conditions beyond cancer. Genomic instability is a hallmark of aging and is implicated in the pathogenesis of various age-related diseases, including neurodegeneration nih.govfrontiersin.orgnih.gov.
Future research could explore the potential of this compound, or related DNA-PK inhibitors, in the context of aging and neurodegenerative disorders. While this is an underexplored area for this compound specifically, the link between DNA damage accumulation and cellular dysfunction in aging and neurodegeneration provides a rationale for such investigations mdpi.commdpi.com. Studies could focus on how targeted inhibition of DNA-PK might influence the accumulation of DNA damage in aging cells or models of neurodegenerative diseases. However, careful consideration of the potential for exacerbating genomic instability in normal aging cells would be paramount. Research in this area would require robust preclinical models and a deep understanding of the specific roles of DNA-PK in different cell types and tissues affected by aging and neurodegeneration.
Development of Advanced Delivery Systems for Enhanced Therapeutic Index
The therapeutic index of this compound, particularly in systemic administration, could be significantly enhanced by the development of advanced delivery systems. Traditional delivery methods may lead to off-target exposure and associated toxicities, as well as suboptimal drug concentrations at the desired site of action.
Advanced delivery systems, such as nanoparticles (e.g., lipid nanoparticles), liposomes, or polymer conjugates, could offer several advantages nih.gov. These include improved solubility and stability of the compound, targeted delivery to specific tissues or cells (e.g., tumor cells in cancer therapy), reduced systemic exposure and off-target effects, and controlled release of the drug over time. Research in this area would involve designing and synthesizing novel delivery vehicles, characterizing their physicochemical properties, evaluating their encapsulation efficiency and release kinetics, and assessing their in vitro and in vivo efficacy and safety. Targeted delivery systems could be particularly valuable for delivering this compound to tumors while minimizing exposure to normal tissues, thereby increasing the therapeutic window.
Integration with Systems Biology and Computational Modeling Approaches
Understanding the complex interplay of DNA repair pathways with other cellular processes requires a holistic approach. Integrating this compound research with systems biology and computational modeling can provide valuable insights into its mechanisms of action and predict its effects within complex biological networks northwestern.edunih.govuu.nlwur.nlpsu.edu.
Systems biology approaches can involve analyzing large-scale biological data, such as genomics, transcriptomics, proteomics, and metabolomics, from cells or tissues treated with this compound. This can help identify global changes in gene expression, protein levels, or metabolic pathways in response to DNA-PK inhibition. Computational modeling can then be used to build predictive models of cellular responses to this compound, simulate the effects of inhibiting DNA-PK within the context of the entire cellular network, and identify key nodes or pathways that are most affected. These models can help generate hypotheses for further experimental validation and optimize combination therapies. For example, computational models could help predict how inhibiting DNA-PK affects the repair of specific types of DNA damage or how it interacts with cell cycle checkpoints.
Exploration of this compound as a Tool for Fundamental DNA Repair Biology Studies
Beyond its potential therapeutic applications, this compound serves as a valuable chemical probe for dissecting the intricacies of DNA repair biology. Its specificity as a DNA-PK inhibitor makes it a useful tool for studying the role of DNA-PK in various DNA repair pathways, particularly NHEJ medchemexpress.comresearchgate.net.
Q & A
Q. What are the key considerations for designing a reproducible synthesis protocol for NU-7031?
Methodological Answer:
- Prioritize detailed documentation of reaction conditions (temperature, solvent ratios, catalysts) and purification steps (e.g., HPLC parameters, crystallization solvents) to ensure replicability.
- Validate purity using quantitative NMR, mass spectrometry, and chromatographic techniques (e.g., retention time consistency ≥99%) .
- Include a table summarizing critical synthesis parameters:
| Parameter | Optimal Range | Validation Method |
|---|---|---|
| Reaction Temperature | 25–30°C | Thermocouple logs |
| Solvent Purity | ≥99.9% | HPLC |
| Yield | 85–90% | Gravimetric analysis |
Q. How should researchers establish baseline biological activity profiles for this compound?
Methodological Answer:
- Use standardized in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability MTT assays) with positive/negative controls.
- Replicate experiments across ≥3 independent trials to account for batch variability.
- Reference established protocols from analogous compounds to minimize assay design bias .
Advanced Research Questions
Q. How can conflicting data between in vitro potency and in vivo efficacy of this compound be systematically analyzed?
Methodological Answer:
- Conduct pharmacokinetic studies to assess bioavailability, metabolic stability, and tissue distribution (e.g., plasma half-life, Cₘₐₓ).
- Cross-reference in vitro data with ex vivo models (e.g., organoid systems) to bridge mechanistic gaps.
- Apply contradiction analysis frameworks: compare dose-response curves, species-specific metabolic pathways, and off-target effects using proteomic profiling .
Q. What strategies optimize this compound’s selectivity against structurally similar off-target proteins?
Methodological Answer:
- Perform molecular docking simulations with homology-modeled targets to predict binding affinities.
- Validate selectivity via high-throughput screening (e.g., kinase panel assays) and structural analogs with incremental modifications.
- Use a decision matrix to prioritize modifications:
| Modification | Selectivity Improvement | Synthetic Feasibility |
|---|---|---|
| Substituent A | 40% | High |
| Substituent B | 25% | Moderate |
Q. How should researchers address inconsistencies in this compound’s mechanism of action across different cell lines?
Methodological Answer:
- Profile cell-line-specific genetic backgrounds (e.g., CRISPR screens for pathway dependencies).
- Integrate multi-omics data (transcriptomics, proteomics) to identify confounding variables (e.g., efflux pump expression).
- Apply Bayesian statistical models to quantify uncertainty in mechanistic hypotheses .
Data Validation & Replication
Q. What metrics ensure robust validation of this compound’s therapeutic synergy in combination therapies?
Methodological Answer:
- Use Chou-Talalay combination indices (CI <1 indicates synergy) with dose-matrix validation.
- Cross-validate with orthogonal assays (e.g., apoptosis vs. cell-cycle arrest endpoints).
- Archive raw data and analysis scripts in standardized formats (e.g., FAIR principles) per ’s documentation guidelines .
Q. What steps mitigate batch-to-batch variability in this compound’s preclinical testing?
Methodological Answer:
- Implement QC checkpoints: spectroscopic fingerprints, stability testing (accelerated degradation studies).
- Use blinded randomization in animal studies to reduce observer bias.
- Adhere to ’s replication protocols, including explicit reagent sourcing (supplier, lot number) .
Ethical & Reporting Standards
Q. How can researchers align this compound studies with NIH preclinical reporting guidelines?
Methodological Answer:
- Disclose animal/cell-line provenance, ethical approval IDs, and statistical power calculations.
- Include negative results and failed experiments in supplementary materials to avoid publication bias.
- Follow ’s checklist for preclinical transparency (e.g., ARRIVE 2.0 criteria) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
